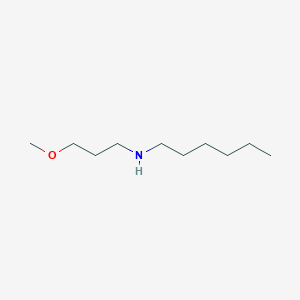
5-Chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde
Vue d'ensemble
Description
“5-Chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde” is a chemical compound with the empirical formula C13H8Cl3NO3 and a molecular weight of 332.57 . It is a solid substance .
Molecular Structure Analysis
The SMILES string representation of the molecule isO=C(C(C(O)=O)=CC(Cl)=C1)N1CC(C(Cl)=C2)=CC=C2Cl . This provides a textual representation of the molecule’s structure.
Applications De Recherche Scientifique
Chemical Synthesis and Properties
The compound 5-Chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde is part of a class of chemicals that have been explored for their unique chemical properties and potential applications in various fields of scientific research. One area of interest is the study of chemical variability and properties of related pyridine and benzimidazole compounds. These studies focus on understanding the preparation, properties, and potential applications of these compounds, including their spectroscopic properties, structures, magnetic properties, biological, and electrochemical activities (Boča, Jameson, & Linert, 2011).
Catalysis and Synthetic Pathways
Research has also delved into the importance of hybrid catalysts in the synthesis of complex organic structures that share similar core components with 5-Chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde. These studies emphasize the role of hybrid catalysts in facilitating one-pot multicomponent reactions, leading to the development of compounds with broad applicability in medicinal and pharmaceutical industries due to their synthetic versatility and bioavailability (Parmar, Vala, & Patel, 2023).
Environmental Applications
Another area of research interest is the application of redox mediators in the treatment of organic pollutants using oxidoreductive enzymes. This approach has shown promise in the degradation and transformation of recalcitrant compounds in wastewater, with enzymes such as laccases and peroxidases playing a crucial role in enhancing the efficiency of these processes. The use of redox mediators significantly broadens the range of substrates that can be effectively degraded, highlighting a potential environmental application of related chemical compounds (Husain & Husain, 2007).
Biological Interactions and DNA Damage
Studies on the tautomerism of nucleic acid bases and the effects of molecular interactions on tautomeric equilibria have explored how changes in the environment of a base, such as from an inert to a polar environment, can affect the stability and reactivity of related compounds. This research is vital for understanding the biological interactions and potential DNA damage mechanisms of various compounds, including those related to 5-Chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde (Person et al., 1989).
Propriétés
IUPAC Name |
5-chloro-1-[(2,4-dichlorophenyl)methyl]-6-oxopyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3NO2/c14-10-2-1-9(11(15)4-10)6-17-5-8(7-18)3-12(16)13(17)19/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSPEWBPEIMXAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C=C(C=C(C2=O)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




amine](/img/structure/B1460769.png)
![1-[(4-Methylpiperazin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1460772.png)




![(3-Cyclopropylimidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B1460780.png)


![3-{[(2-Methylpropyl)amino]methyl}phenol](/img/structure/B1460785.png)


